molecular formula C16H14ClFN2O2S2 B3002919 2-((2-chloro-6-fluorobenzyl)thio)-3-(2-hydroxypropyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1795085-24-3

2-((2-chloro-6-fluorobenzyl)thio)-3-(2-hydroxypropyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B3002919
CAS RN: 1795085-24-3
M. Wt: 384.87
InChI Key: CFSJGJMBQBCYQH-UHFFFAOYSA-N
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Description

The compound "2-((2-chloro-6-fluorobenzyl)thio)-3-(2-hydroxypropyl)thieno[3,2-d]pyrimidin-4(3H)-one" is a thieno[3,2-d]pyrimidin-4(3H)-one derivative, a class of compounds known for their potential pharmacological properties. While the specific compound is not directly studied in the provided papers, similar compounds have been synthesized and evaluated for their biological activities, including antiproliferative and antihyperlipidemic effects.

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidin-4(3H)-one derivatives typically involves multi-step reactions starting from simpler precursors such as amino thiophenes and nitriles. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation reactions, chlorination, and further condensation with ethane-1,2-diamine . Similarly, the synthesis of antihyperlipidemic thieno[2,3-d]pyrimidin-4(3H)-ones was achieved by reacting thiophene ortho-aminoester with various nitriles under acidic conditions .

Molecular Structure Analysis

The molecular structures of these compounds are characterized by X-ray crystallography, which provides precise information about the crystal system, space group, and cell dimensions. For example, a related compound crystallizes in the tetragonal system with specific cell dimensions and angles . The molecular structure is further analyzed using density functional theory (DFT) to compare optimized geometric bond lengths and angles with experimental X-ray diffraction values .

Chemical Reactions Analysis

The chemical reactivity of thieno[3,2-d]pyrimidin-4(3H)-one derivatives can be inferred from studies on similar compounds. The reactivity is often explored through molecular docking studies to predict the interaction with biological targets. For instance, molecular docking studies revealed that a related compound may exhibit inhibitory activity against a specific protein . The chemical reactivity is also reflected in the calculated HOMO and LUMO energies, which indicate the electron-donating and accepting character of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidin-4(3H)-one derivatives are closely related to their molecular structure. The crystallographic analysis provides insights into the intermolecular interactions within the crystal lattice, which can be quantitatively analyzed using Hirshfeld surface analysis . The molecular electrostatic potential (MEP) surface map is investigated to understand the distribution of electronic density across the molecule, which is crucial for predicting reactivity and interaction with biological targets .

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(2-hydroxypropyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O2S2/c1-9(21)7-20-15(22)14-13(5-6-23-14)19-16(20)24-8-10-11(17)3-2-4-12(10)18/h2-6,9,21H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSJGJMBQBCYQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=O)C2=C(C=CS2)N=C1SCC3=C(C=CC=C3Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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